molecular formula C12H9F3N4S B286724 6-(4-Ethylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Ethylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286724
M. Wt: 298.29 g/mol
InChI Key: OWIJENNVFSYDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazolothiadiazole derivatives and has been shown to exhibit interesting biological properties.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting certain enzymes or by interfering with the normal functioning of cells. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Ethylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in vitro and in vivo. It has been shown to exhibit cytotoxicity against certain cancer cell lines and to have antibacterial and antifungal properties. It has also been reported to have anti-inflammatory effects and to inhibit certain enzymes. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(4-Ethylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a lead compound for the development of new drugs. Its interesting biological properties make it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 6-(4-Ethylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and its potential as a lead compound for the development of new drugs. Another direction is to study its potential use in the treatment of specific diseases such as cancer, inflammation, and bacterial or fungal infections. Additionally, research could focus on improving the solubility and bioavailability of this compound to make it more suitable for use in pharmaceutical applications.
Conclusion:
In conclusion, 6-(4-Ethylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in scientific research. Its interesting biological properties make it a promising candidate for further research, particularly in the field of medicinal chemistry. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 6-(4-Ethylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most commonly used method involves the reaction of 4-ethylphenyl hydrazine with 4-(trifluoromethyl)thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

This compound has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit interesting biological properties such as antimicrobial, antifungal, and anticancer activities. It has also been reported to have potential as an anti-inflammatory agent and as an inhibitor of certain enzymes. The compound is currently being studied for its potential use in the treatment of various diseases.

properties

Molecular Formula

C12H9F3N4S

Molecular Weight

298.29 g/mol

IUPAC Name

6-(4-ethylphenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H9F3N4S/c1-2-7-3-5-8(6-4-7)9-18-19-10(12(13,14)15)16-17-11(19)20-9/h3-6H,2H2,1H3

InChI Key

OWIJENNVFSYDBZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

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